1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-10-16(24(27)28)7-8-18(13)22-20(26)15-6-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIDXSOZQAXUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or nitrophenyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. The fluorophenyl and nitrophenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Dihydropyridine Derivatives
Key Observations :
- The 1,6-dihydropyridine core in the target compound may exhibit distinct redox behavior compared to 1,4-dihydropyridines due to conjugation differences.
- The 2-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., AZ331’s furyl group) .
Pharmacological Implications
While explicit activity data for the target compound are absent, structural analogs provide clues:
- Electron-Withdrawing Groups : The 4-nitro substituent may enhance target engagement in enzymes like kinases or proteases, analogous to the role of nitro groups in nitroaromatic therapeutics.
- Fluorine Effects : The 2-fluoro substitution on the benzyl group likely reduces cytochrome P450-mediated metabolism compared to unfluorinated analogs, improving pharmacokinetics .
Research Findings and Limitations
- Evidence Gaps: No direct biological data (e.g., IC50, solubility) are available for the target compound. Studies on analogs (e.g., AZ331) focus on synthetic routes rather than activity .
- Contradictions : emphasizes sulfur-containing substituents (e.g., thioethyl) for modulating activity, whereas the target compound lacks such groups, suggesting divergent structure-activity relationships.
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has been extensively studied for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological activity. The presence of fluorine and nitro groups is particularly significant, as these substituents can enhance the pharmacological properties of the molecule.
Biological Activity Overview
Research has identified several key areas where this compound exhibits notable biological activity:
1. Antitumor Activity
Recent studies have shown that derivatives of dihydropyridine compounds can exhibit potent antitumor effects. For instance, in vitro evaluations have demonstrated that certain structural modifications lead to enhanced inhibition of tumor growth in various cancer cell lines. A notable case study involved a derivative that demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed significant effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low microgram range, indicating strong antibacterial potential .
The biological mechanisms through which this compound exerts its effects are still being elucidated. Preliminary data suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and dihydrofolate reductase (DHFR) . These enzymes are critical for DNA replication and metabolic processes in both bacterial and cancer cells.
Case Studies
Several case studies highlight the effectiveness of this compound:
Q & A
Q. Purity Optimization :
- Use HPLC or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Monitor reactions via TLC and confirm final product purity with ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Answer:
- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm the dihydropyridine ring conformation and substituent orientation .
- Spectroscopy :
- Elemental analysis : Verify stoichiometry (C, H, N) to confirm molecular formula .
Advanced: How does the 2-fluorophenyl group influence electronic properties and reactivity?
Answer:
The fluorine atom acts as an electron-withdrawing group via inductive effects , polarizing the phenyl ring and enhancing:
- Lipophilicity : Increases membrane permeability (logP ~3.5 calculated via ChemDraw).
- Metabolic stability : Resists oxidative degradation in hepatic microsomal assays .
- Reactivity : Facilitates electrophilic aromatic substitution at the meta position (e.g., nitration or halogenation) due to directed deactivation .
Q. Experimental Validation :
- Perform Hammett analysis to quantify substituent effects on reaction rates.
- Use DFT calculations (e.g., Gaussian 09) to map electron density distribution .
Advanced: What experimental designs are recommended for evaluating its enzyme inhibition potential?
Answer:
- Target Selection : Prioritize kinases or proteases based on structural homology to known dihydropyridine targets (e.g., CDK inhibitors) .
- Assay Design :
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with SPR (surface plasmon resonance) for binding kinetics .
Advanced: How can contradictory data on reaction yields or biological activity be resolved?
Answer:
- Yield Discrepancies :
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) using DoE (Design of Experiments) to identify optimal conditions .
- Characterize byproducts via LC-MS to trace side reactions (e.g., nitro group reduction).
- Biological Variability :
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Parameterize the nitro group’s partial charges using RESP fitting .
- MD Simulations : Run GROMACS trajectories (100 ns) to assess binding stability and conformational changes .
- Pharmacophore Mapping : Align with co-crystallized ligands (PDB: 4Y72) to identify critical H-bond donors/acceptors .
Advanced: How does the nitro group impact photostability and metabolic pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
